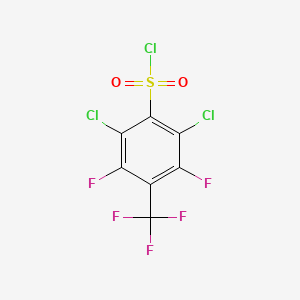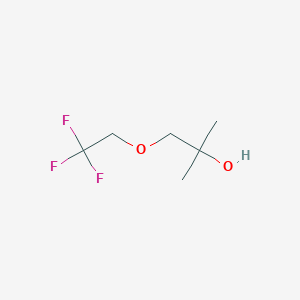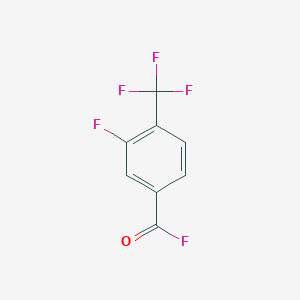
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone (DCPTF) is a compound of the class of organofluorine compounds. It is a colorless liquid with a melting point of -41 °C and a boiling point of 80 °C. It is a versatile compound that has been used in a variety of applications, ranging from synthetic organic chemistry to drug discovery.
科学的研究の応用
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as heterocyclic compounds and polymers. It has also been used as a catalyst in organic reactions. 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has also been used as a probe molecule to study the structure and dynamics of proteins.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone is not well understood. However, it is believed that 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone can interact with proteins and enzymes in the body to cause biochemical and physiological effects. It is also believed to be able to interact with DNA and RNA to cause changes in gene expression.
Biochemical and Physiological Effects
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase. In addition, 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as aromatase.
実験室実験の利点と制限
The use of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. It is also a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone is a toxic compound that should be handled with care. In addition, its mechanism of action is not well understood, so its effects may not be predictable.
将来の方向性
There are several potential future directions for research on 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone. One possible direction is to further study its biochemical and physiological effects. This could include studying its effects on other enzymes and proteins, as well as its effects on DNA and RNA. Another possible direction is to develop new applications for 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone, such as in drug discovery or as a catalyst in organic reactions. Finally, it would be useful to further study the mechanism of action of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone in order to better understand its effects.
合成法
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone can be synthesized using two methods. The first method involves the reaction of 2,4-dichlorophenol with trifluoroacetic anhydride in the presence of a base such as sodium carbonate. The second method involves the reaction of 2,4-dichlorophenol with trifluoroacetic acid in the presence of a catalyst such as pyridine. Both of these methods produce 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone in yields of up to 90%.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPXDNUNXCRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)



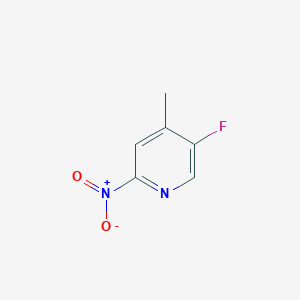
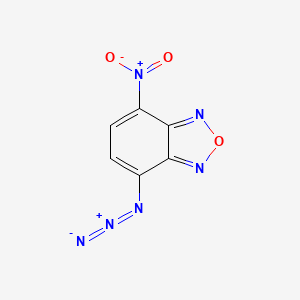
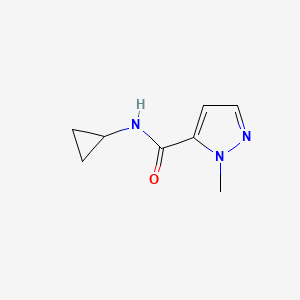
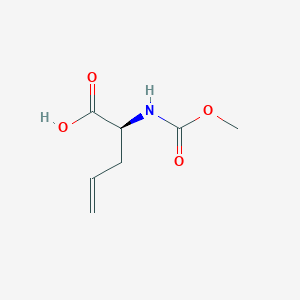
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
